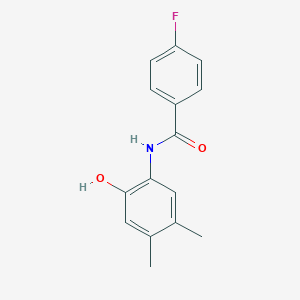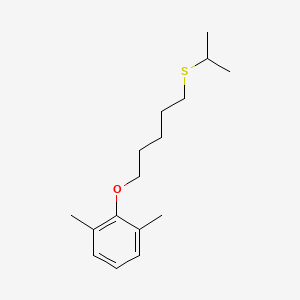
2,6-dimethylphenyl 5-(isopropylthio)pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylphenyl 5-(isopropylthio)pentyl ether, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMTCP is a synthetic molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether is not yet fully understood. However, it has been reported to interact with proteins and stabilize them, which helps in their proper folding and function. 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has also been reported to interact with cell membranes and protect them from damage.
Biochemical and Physiological Effects:
2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has been reported to have various biochemical and physiological effects. It has been reported to protect cells from oxidative stress and damage. 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has also been reported to increase the lifespan of cells and improve their viability. In addition, 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has been reported to increase the activity of certain enzymes and improve the function of mitochondria.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether is also a small molecule that can easily penetrate cell membranes, making it useful for various cellular studies. However, one of the limitations of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether is that it can interact with other proteins and interfere with their function, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether. One of the areas of interest is the development of new drugs and therapies using 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether as a molecular chaperone. Another area of interest is the study of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether's interaction with proteins and membranes, which can provide insights into its mechanism of action. In addition, the study of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether's effects on cells and tissues can provide insights into its potential use in regenerative medicine.
Conclusion:
2,6-dimethylphenyl 5-(isopropylthio)pentyl ether is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been used in various studies, including the development of new drugs and therapies, protein stabilization, and cryopreservation. 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has several advantages for lab experiments, but it also has limitations that need to be considered. There are several future directions for the study of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether, which can provide insights into its mechanism of action and potential use in various applications.
Méthodes De Synthèse
The synthesis of 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether involves the reaction of 2,6-dimethylphenylmagnesium bromide with 5-bromopentanethiol, followed by the reaction of the resulting intermediate with isopropyl iodide. The final product is obtained by purification using column chromatography. This synthesis method has been reported to yield high purity 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether.
Applications De Recherche Scientifique
2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has been used in various scientific research studies due to its unique properties. It has been reported to act as a molecular chaperone, which helps in protein folding and stabilization. 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has also been used as a cryoprotectant, which protects cells from damage during freezing and thawing. In addition, 2,6-dimethylphenyl 5-(isopropylthio)pentyl ether has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's.
Propriétés
IUPAC Name |
1,3-dimethyl-2-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-13(2)18-12-7-5-6-11-17-16-14(3)9-8-10-15(16)4/h8-10,13H,5-7,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUPPSWOOWOVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCSC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

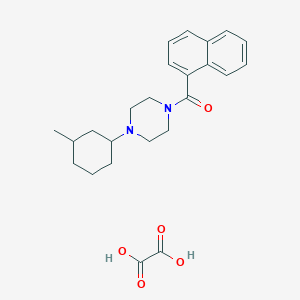

![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
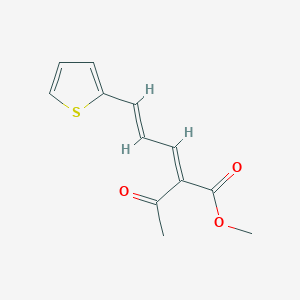
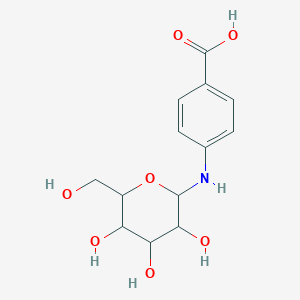
![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)
![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)
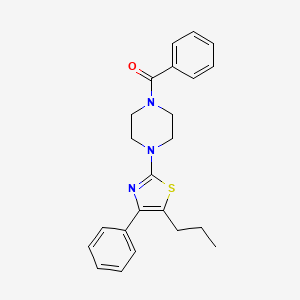
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)
